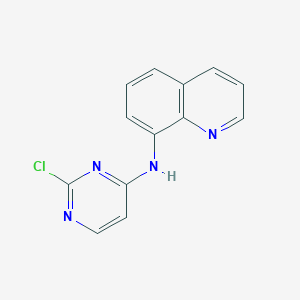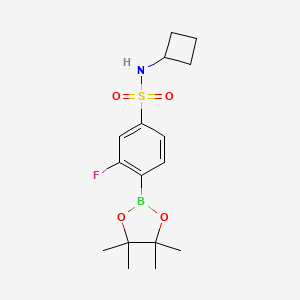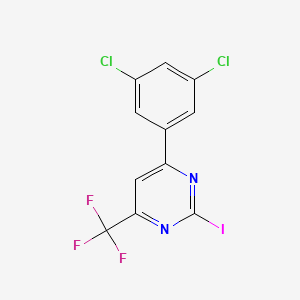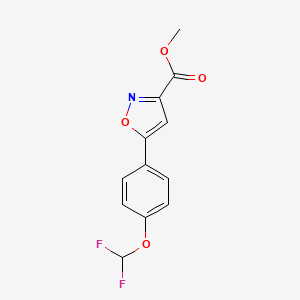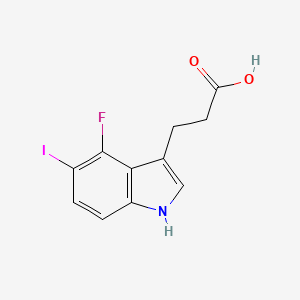
3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique combination of fluorine and iodine substituents on the indole ring, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as alkyl halides or acyl chlorides. This can lead to the formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing their activity . The presence of fluorine and iodine substituents can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid can be compared with other indole derivatives such as:
3-(5-Fluoro-3-indolyl)propanoic Acid: Lacks the iodine substituent, which may result in different biological activities and chemical properties.
3-(4-Iodo-3-indolyl)propanoic Acid: Lacks the fluorine substituent, which can affect its reactivity and interactions with molecular targets.
Indole-3-acetic Acid: A naturally occurring plant hormone with different biological functions and applications.
The unique combination of fluorine and iodine in this compound distinguishes it from other indole derivatives, potentially offering enhanced biological activities and therapeutic potential.
Eigenschaften
Molekularformel |
C11H9FINO2 |
|---|---|
Molekulargewicht |
333.10 g/mol |
IUPAC-Name |
3-(4-fluoro-5-iodo-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9FINO2/c12-11-7(13)2-3-8-10(11)6(5-14-8)1-4-9(15)16/h2-3,5,14H,1,4H2,(H,15,16) |
InChI-Schlüssel |
IQDQPUFBMWFRLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1NC=C2CCC(=O)O)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(3-methylphenyl)methylideneamino]propanamide](/img/structure/B13715383.png)
![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B13715386.png)
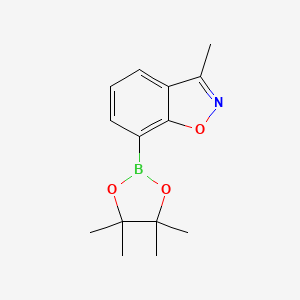
![4-Boc-8-(1-phenylethyl)-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B13715404.png)
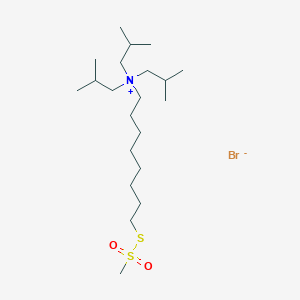
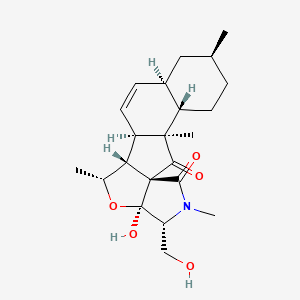

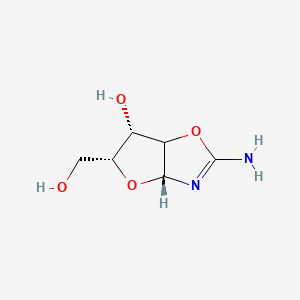
![1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13715439.png)
